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molecular formula C11H13NO4 B1598547 ethyl 2-(4-nitrophenyl)propanoate CAS No. 50712-64-6

ethyl 2-(4-nitrophenyl)propanoate

Cat. No. B1598547
M. Wt: 223.22 g/mol
InChI Key: GMOOHUQPPFJAQB-UHFFFAOYSA-N
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Patent
US04720506

Procedure details

23.3 g of the crude 2-(4-nitrophenyl)propionic acid was dissolved in 100 ml of 22% hydrochloric acid-ethanol solution, and the solution was refluxed on an oil bath for two hours. After ethanol was distilled off under reduced pressure, the residue was neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The ethyl acetate layer was washed with a saturated solution of sodium chloride and dried over anhydrous sodium sulfate. After distilling off ethyl acetate under reduced pressure, the residue was subjected to silica gel chromatography with chloroform solvent to give 55 g of ethyl 2-(4-nitrophenyl)propionate.
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:14])[C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[CH2:16](O)[CH3:17]>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH3:14])[C:11]([O:13][CH2:16][CH3:17])=[O:12])=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
23.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)C
Name
hydrochloric acid ethanol
Quantity
100 mL
Type
reactant
Smiles
Cl.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed on an oil bath for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
After ethanol was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off ethyl acetate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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